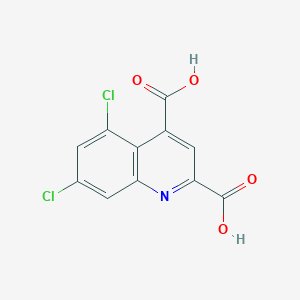
2,4-Dicarboxy-5,7-dichloroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dicarboxy-5,7-dichloroquinoline is a useful research compound. Its molecular formula is C11H5Cl2NO4 and its molecular weight is 286.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the standard synthetic routes for 2,4-dicarboxy-5,7-dichloroquinoline, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound can be inferred from analogous quinoline derivatives. A common approach involves:
Ester Hydrolysis : Reacting a precursor (e.g., ethyl this compound ester) with a strong base (e.g., 10% NaOH) to hydrolyze ester groups to carboxylic acids .
Decarboxylation : Controlled thermal or acidic decarboxylation to remove specific carboxyl groups, though retention of both carboxy groups in this compound suggests selective conditions .
Chlorination : Using phosphorus oxychloride (POCl₃) to introduce chlorine atoms at positions 5 and 7, a step critical for achieving the final halogenated structure .
Key Factors :
- Base Concentration : Higher NaOH concentrations may accelerate hydrolysis but risk side reactions.
- Temperature : Decarboxylation requires precise thermal control to avoid over-degradation.
- POCl₃ Stoichiometry : Excess reagent ensures complete chlorination but complicates purification.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Differentiates between free and hydrogen-bonded -COOH groups .
- ¹H/¹³C NMR :
- ¹H NMR : Aromatic protons (δ 7.5–9.0 ppm) and deshielded protons near electron-withdrawing groups (Cl, COOH).
- ¹³C NMR : Carboxylic carbons (~165–175 ppm) and quinoline ring carbons (100–150 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of COOH or Cl groups) .
Q. Basic: How do substituent modifications affect the biological activity of this compound derivatives?
Methodological Answer:
- Position-Specific Effects : Modifying the 4-carboxy group (electron-withdrawing) can enhance interactions with enzymatic active sites, while chlorination at 5/7 positions increases lipophilicity, improving membrane permeability .
- Experimental Validation :
- Synthesize analogs with substituents (e.g., methyl, nitro) at positions 2, 4, 5, or 2.
- Test in bioassays (e.g., antimicrobial, antiparasitic) to correlate structure-activity relationships (SAR) .
Q. Advanced: How can the decarboxylation step in synthesis be optimized to improve scalability?
Methodological Answer:
- Catalyst Screening : Test transition metals (e.g., Cu) or organic bases (e.g., pyridine) to lower decarboxylation temperatures .
- Solvent Optimization : High-boiling solvents (e.g., DMF or DMSO) improve heat transfer and reduce side reactions.
- Process Monitoring : Use in-situ FTIR or HPLC to track carboxyl group removal and adjust conditions dynamically .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Employ HPLC (>95% purity threshold) and elemental analysis to confirm compound integrity .
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. Advanced: What computational methods predict reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Model transition states for reactions at chlorinated positions (5/7) to predict regioselectivity .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., C-5/7) prone to nucleophilic attack .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization strategies .
Q. Basic: What purification techniques isolate this compound effectively?
Methodological Answer:
- Acid-Base Extraction : Utilize pH-dependent solubility—carboxylic acids precipitate at low pH (≤3) and dissolve at high pH (≥10) .
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the compound vs. byproducts .
Q. Advanced: How to develop a validated HPLC method for impurity profiling?
Methodological Answer:
- Column Selection : C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) improve peak symmetry .
- Detection : UV at 254 nm (quinoline ring absorption) or diode-array detectors for broad-spectrum monitoring.
- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (≤0.1%), and precision (%RSD <2) per ICH guidelines .
属性
分子式 |
C11H5Cl2NO4 |
|---|---|
分子量 |
286.06 g/mol |
IUPAC 名称 |
5,7-dichloroquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H5Cl2NO4/c12-4-1-6(13)9-5(10(15)16)3-8(11(17)18)14-7(9)2-4/h1-3H,(H,15,16)(H,17,18) |
InChI 键 |
LLVYKZZUFCZKHD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=C(C=C2C(=O)O)C(=O)O)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













